3-Cysteinylacetaminophen Trifluoroacetic Acid Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

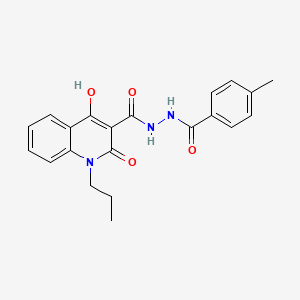

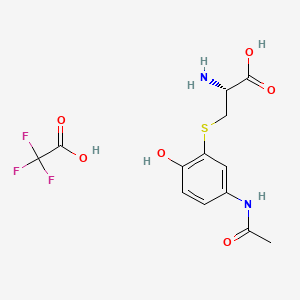

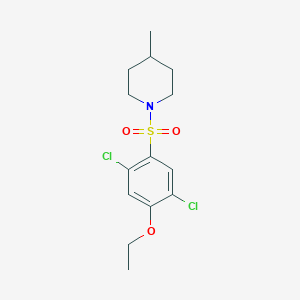

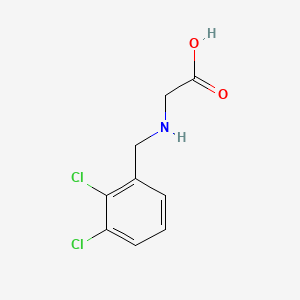

3-Cysteinylacetaminophen Trifluoroacetic Acid Salt, also known as PQN91930, is an acetaminophen-protein adduct formed during the metabolism of acetaminophen . It has been found in isolated human serum following therapeutic and supratherapeutic doses of acetaminophen . In mice, 3-cysteinylacetaminophen decreases renal glutathione (GSH) levels .

Synthesis Analysis

The synthesis of 3-Cysteinylacetaminophen Trifluoroacetic Acid Salt involves the metabolism of acetaminophen . Silymarin pretreatment has been shown to significantly inhibit the upregulation of Cyp2e1 expression, reduce the production of 3-Cysteinylacetaminophen Trifluoroacetic Acid Salt (APAP-CYS), and restore the liver glutathione level .Chemical Reactions Analysis

3-Cysteinylacetaminophen Trifluoroacetic Acid Salt is a metabolite of Acetaminophen . It is formed during the metabolism of acetaminophen and has been found in isolated human serum .Physical And Chemical Properties Analysis

The molecular formula of 3-Cysteinylacetaminophen Trifluoroacetic Acid Salt is C11 H14 N2 O4 S . C2 H F3 O2 and its molecular weight is 384.33 .科学的研究の応用

Synthesis of Cystine-Peptides : Thallium(III) trifluoroacetate is used for cleaving S-protecting groups of cysteine in trifluoroacetic acid, which leads to the spontaneous formation of cystine. This is useful for intramolecular disulfide bond-forming reactions, as demonstrated in the synthesis of model S-protected cysteine-peptides like oxytocin, urotensin II, and human calcitonin gene-related peptide (Fujii et al., 1987).

Analysis of Proteins in Reversed Phase Liquid Chromatography (RPLC) : Trifluoroacetic acid (TFA) is used as a mobile phase additive for protein analysis in RPLC. It provides symmetrical and narrow peak shapes for proteins but can decrease mass spectrometric sensitivity. This research evaluated various acidic and basic mobile phase additives for LC-MS analysis of therapeutic proteins (Bobály et al., 2015).

S-Deprotecting Reagent for Cystine Peptides Synthesis : Silver trifluoromethanesulphonate in trifluoroacetic acid is used for cleaving the acetamidomethyl (Acm) group attached to the thiol function of cysteine, proving more effective than silver trifluoroacetate. This new S-deprotecting reagent has been utilized in the synthesis of peptides like oxytocin and chicken calcitonin (Fujii et al., 1989).

Modulator at Glycine Receptor : Trifluoroacetate, a metabolite of inhaled anesthetics and a contaminant in HPLC-purified peptides, acts as an allosteric modulator at the glycine receptor, with specificity greater than other known modulators. This has implications for understanding the secondary effects of volatile anesthetics and the presence of trifluoroacetate in HPLC-purified peptides (Tipps et al., 2012).

Synthesis of Amino Acid Sequences in Proteins : A diagonal electrophoretic technique for studying amino acid sequences around cysteine and cystine residues in proteins involves converting these residues into S-aminoethylcysteine and treating the protein with S-ethyl trifluorothioacetate. This technique successfully applied to bovine insulin (Perham, 1967).

Safety And Hazards

3-Cysteinylacetaminophen Trifluoroacetic Acid Salt is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

特性

IUPAC Name |

(2R)-3-(5-acetamido-2-hydroxyphenyl)sulfanyl-2-aminopropanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4S.C2HF3O2/c1-6(14)13-7-2-3-9(15)10(4-7)18-5-8(12)11(16)17;3-2(4,5)1(6)7/h2-4,8,15H,5,12H2,1H3,(H,13,14)(H,16,17);(H,6,7)/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZGEXMJHANKLR-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC(=C(C=C1)O)SC[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cysteinylacetaminophen Trifluoroacetic Acid Salt | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-{[(4-Bromo-2-thienyl)methyl]amino}ethoxy)ethanol](/img/structure/B604893.png)

![1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B604897.png)

![4-[5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-1H-tetraazol-1-yl]benzoic acid](/img/structure/B604904.png)

![N-{3-[(diphenylacetyl)amino]propyl}-4-hydroxyquinazoline-2-carboxamide](/img/structure/B604906.png)

![4-oxo-N-{3-[(phenylsulfonyl)amino]propyl}-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B604907.png)

![8-hydroxy-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione](/img/structure/B604908.png)